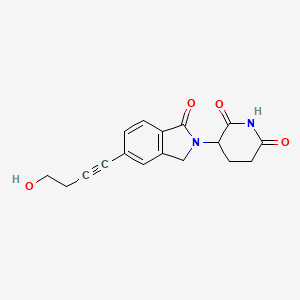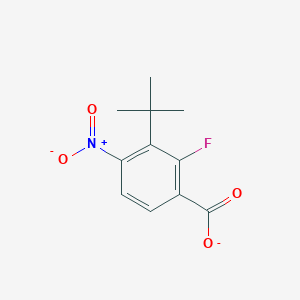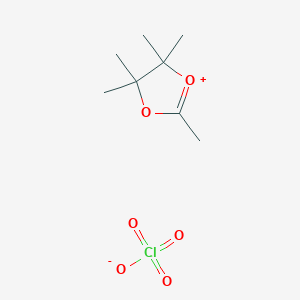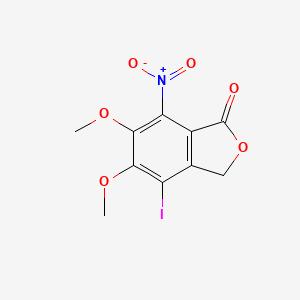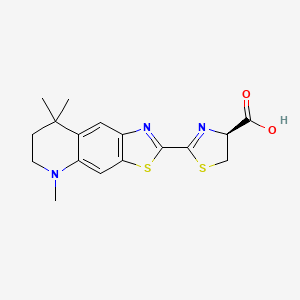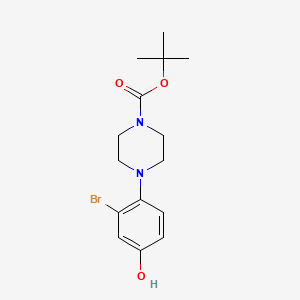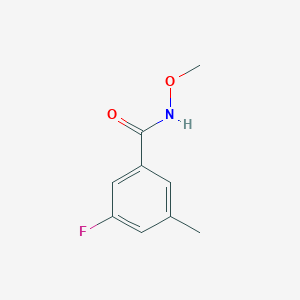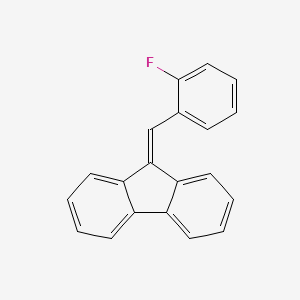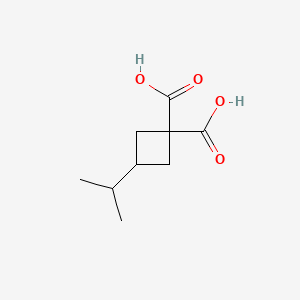
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is a chemical compound characterized by a cyclobutane ring with two carboxylic acid groups and an isopropyl group attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dicarboxylic acid derivative, cyclization can be achieved using reagents like phosphorus pentachloride or thionyl chloride, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
Industrial production of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes. The exact mechanism depends on the context of its use, such as in pharmaceuticals or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Cyclobutanedicarboxylic acid, 3-amino-, 1,1-bis(1-methylethyl) ester
- Cyclopentanecarboxylic acid, 1-methyl-3-(1-methylethyl)-, cis-
Uniqueness
1,1-Cyclobutanedicarboxylic acid, 3-(1-methylethyl)- is unique due to its specific structural features, such as the cyclobutane ring and the isopropyl group. These features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
3-propan-2-ylcyclobutane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-5(2)6-3-9(4-6,7(10)11)8(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
DBSGWZHAARCNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



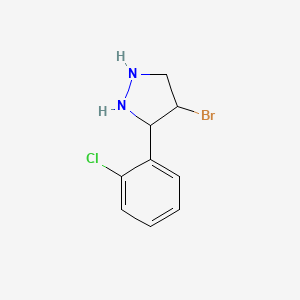

![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
